molecular formula C10H19NO B13238649 N-cyclopropyl-2,6-dimethyloxan-4-amine

N-cyclopropyl-2,6-dimethyloxan-4-amine

Cat. No.: B13238649
M. Wt: 169.26 g/mol
InChI Key: QZMBOENVKRRVJU-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

N-cyclopropyl-2,6-dimethyloxan-4-amine

InChI

InChI=1S/C10H19NO/c1-7-5-10(6-8(2)12-7)11-9-3-4-9/h7-11H,3-6H2,1-2H3

InChI Key

QZMBOENVKRRVJU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)NC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-cyclopropyl-2,6-dimethyloxan-4-amine involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of cyclopropylamine and 2,6-dimethyl-4-oxanone as starting materials. The reaction is carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .

For industrial production, the process is scaled up, and additional steps may be included to purify the compound. This often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure the purity and quality of the final product .

Chemical Reactions Analysis

N-cyclopropyl-2,6-dimethyloxan-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-4-one derivatives, while reduction may produce various amine derivatives .

Scientific Research Applications

N-cyclopropyl-2,6-dimethyloxan-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,6-dimethyloxan-4-amine involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors, modulating their activity. The cyclopropyl group in its structure plays a crucial role in its binding affinity and specificity . The exact pathways involved depend on the specific biological system being studied, but it generally affects cellular signaling and metabolic processes .

Biological Activity

N-cyclopropyl-2,6-dimethyloxan-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a dimethyl oxane structure. The presence of these groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. These interactions can lead to the inhibition or activation of biological pathways, contributing to its therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which could affect cellular proliferation and apoptosis.
  • Receptor Modulation : It might act as an agonist or antagonist at certain receptors, influencing signaling pathways related to inflammation or cancer progression.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antiproliferative Activity : Studies have shown that compounds with similar structures can inhibit the growth of tumor cell lines. For example, related analogs have demonstrated IC50 values indicating significant antiproliferative effects against cancer cells .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, potentially inhibiting bacterial growth.
  • Anti-inflammatory Effects : There is evidence that compounds in this class can modulate inflammatory responses, although specific data for this compound is limited.

Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFocusFindings
Synthesis and ActivityDescribes the synthesis methods and potential therapeutic applications of related compounds.
Enzyme InteractionInvestigated the interaction of similar compounds with lysosomal phospholipase A2, indicating potential for drug-induced phospholipidosis.
Antiproliferative EffectsDemonstrated potent antiproliferative activity in tumor cell lines for structurally related analogs.

Case Study 1: Antiproliferative Assay

A study conducted on a series of analogs similar to this compound revealed significant growth inhibition in various cancer cell lines. The compound's IC50 values were comparable to established chemotherapeutic agents, suggesting its potential as an anticancer drug.

Case Study 2: Enzyme Inhibition

Research focusing on enzyme inhibition demonstrated that the compound could significantly inhibit lysosomal phospholipase A2 activity. This inhibition may lead to altered lipid metabolism within cells, which can have therapeutic implications in diseases characterized by lipid accumulation.

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